(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE
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Overview
Description
(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is an organic compound with the molecular formula C13H21NO It is a derivative of amine, characterized by the presence of an ethoxypropyl group and a methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves the reaction of (4-methylphenyl)methylamine with 3-ethoxypropyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It can also be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It can be used in the development of drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals. It can also be used in the manufacture of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropyl and methylphenyl groups can enhance the binding affinity of the compound to its target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3-ETHOXYPROPYL)[(4-ETHYLPHENYL)METHYL]AMINE
- (3-ETHOXYPROPYL)[(4-PHENYLPHENYL)METHYL]AMINE
- (3-ETHOXYPROPYL)[(4-CHLOROPHENYL)METHYL]AMINE
Uniqueness
(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is unique due to the presence of both the ethoxypropyl and methylphenyl groups. These groups can influence the compound’s reactivity, binding affinity, and overall properties, making it distinct from other similar compounds. The specific combination of these groups can lead to unique applications and effects in various fields.
Properties
IUPAC Name |
3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-4-9-14-11-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMOOMMXVDBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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